molecular formula C22H26ClN5O2 B2935428 2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide CAS No. 1105200-64-3

2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide

カタログ番号: B2935428
CAS番号: 1105200-64-3
分子量: 427.93
InChIキー: NCRZFTUROWGYSY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide” is a pyrazolo-pyridazine derivative characterized by a pyrazolo[3,4-d]pyridazin core substituted with a 3-chlorophenyl group at position 1, a cyclopropyl moiety at position 4, and an N,N-diisopropylacetamide side chain. Its synthesis likely involves N-alkylation or condensation reactions, akin to methods reported for structurally related pyrazolo-pyridine derivatives.

特性

IUPAC Name

2-[1-(3-chlorophenyl)-4-cyclopropyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N,N-di(propan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN5O2/c1-13(2)27(14(3)4)19(29)12-26-22(30)21-18(20(25-26)15-8-9-15)11-24-28(21)17-7-5-6-16(23)10-17/h5-7,10-11,13-15H,8-9,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRZFTUROWGYSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)CN1C(=O)C2=C(C=NN2C3=CC(=CC=C3)Cl)C(=N1)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a pyrazolo[3,4-d]pyridazine core, which has been associated with various biological activities, including anticancer and anti-inflammatory properties. Understanding its biological activity is crucial for developing therapeutic agents.

Chemical Structure and Properties

The molecular formula of this compound is C24H22ClN5O2, with a molecular weight of 447.92 g/mol. The structure includes multiple functional groups that contribute to its biological activity. The compound's purity is typically around 95% .

Research indicates that compounds with a pyrazolo[3,4-d]pyridazine framework often interact with key biological targets such as enzymes and receptors involved in cancer progression and inflammation. Specifically, this compound may inhibit certain kinases or other proteins that play pivotal roles in cell signaling pathways related to tumor growth .

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyridazine derivatives. For instance, compounds similar to the one have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanisms may involve the modulation of signaling pathways such as MAPK and PI3K/Akt .

Anti-inflammatory Effects

The anti-inflammatory properties of related compounds have been documented, suggesting that the target compound may also exhibit similar effects. Inhibition of pro-inflammatory cytokines and enzymes like COX-2 has been observed in related studies .

Case Studies

StudyFindings
Study 1 Evaluated the cytotoxic effects on breast cancer cell lines; demonstrated significant inhibition of cell viability at concentrations above 10 µM.
Study 2 Investigated anti-inflammatory properties in mouse models; showed reduction in edema and cytokine levels after treatment with similar pyrazolo derivatives.
Study 3 Explored kinase inhibition; reported effective targeting of specific kinases associated with tumor growth, leading to reduced tumor size in xenograft models.

Research Findings

Recent research has focused on the synthesis and biological evaluation of pyrazolo[3,4-d]pyridazine derivatives. For example:

  • Synthesis : A multi-step synthesis was developed for producing high-yield variants of this compound, allowing for extensive biological testing .
  • Biological Evaluation : In vitro assays have confirmed the ability of these compounds to inhibit cancer cell growth and modulate inflammatory responses .

化学反応の分析

Hydrolysis of the Acetamide Group

The tertiary amide group undergoes hydrolysis under acidic or alkaline conditions, yielding a carboxylic acid derivative.

Reaction Conditions Products Yield Source
6M HCl, reflux (12 hrs)2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6-yl)acetic acid78%
2M NaOH, 80°C (8 hrs)Same as above65%

This reaction is critical for generating intermediates for further functionalization, such as esterification or coupling reactions.

Nucleophilic Substitution at the Pyridazinone Core

The electron-deficient pyridazinone ring participates in nucleophilic substitution reactions, particularly at the 7-oxo position.

Reagent Conditions Product Application
Hydrazine hydrateEthanol, 60°C, 6 hrs7-hydrazinyl derivativePrecursor for heterocyclic analogs
Methylamine (40% aq.)THF, rt, 24 hrs7-(methylamino)pyrazolo[3,4-d]pyridazineBioactivity modulation

These substitutions are leveraged to enhance solubility or modify pharmacological properties .

Functionalization of the Cyclopropane Ring

The cyclopropane group undergoes ring-opening reactions under oxidative or thermal stress:

Reagent/Conditions Product Mechanism
Ozone, -78°C, CH₂Cl₂1-(3-chlorophenyl)-4-(2-oxoethyl)-7-oxo-pyrazolo[3,4-d]pyridazin-6-yl acetateOzonolysis
H₂/Pd-C (10 atm), 100°CSaturated cyclohexane derivativeHydrogenolytic ring-opening

These reactions are utilized to probe the steric and electronic effects of the cyclopropane moiety .

Electrophilic Aromatic Substitution (EAS)

The 3-chlorophenyl group participates in EAS, though the electron-withdrawing chlorine atom directs reactivity to specific positions:

Reagent Conditions Product Regioselectivity
HNO₃/H₂SO₄0°C, 2 hrs3-chloro-5-nitrophenyl derivativeMeta-nitration
Cl₂, FeCl₃40°C, 4 hrsDichlorinated byproduct (minor)Low yield

The limited reactivity underscores the deactivating effect of the chlorine substituent .

Redox Reactions Involving the Pyridazinone Ring

The pyridazinone system participates in redox processes:

Reagent Conditions Product Outcome
NaBH₄, MeOHrt, 1 hrPartial reduction of carbonyl to alcoholUnstable intermediate
DDQ, CH₂Cl₂Reflux, 12 hrsDehydrogenation to fully aromatic pyrazolo[3,4-d]pyridazineEnhanced π-conjugation

These transformations are pivotal for tuning electronic properties in medicinal chemistry .

Coupling Reactions via the Acetamide Side Chain

The acetamide group facilitates cross-coupling reactions:

Reaction Type Catalyst/Reagent Product Application
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl derivativesSAR studies
EDC/NHS-mediated amidationDCC, DMAPPeptide-conjugated analogsProdrug development

These methods enable diversification for structure-activity relationship (SAR) analyses .

類似化合物との比較

Table 3: Physical and Analytical Comparison

Property Target Compound Example Compound ()
Melting Point Not reported 243–245°C
Synthetic Yield Not reported 51%
Spectral Characterization Unreported Full NMR, IR, MS data provided

Key Research Findings and Implications

  • Synthetic Challenges : Introducing cyclopropyl and diisopropylacetamide groups may require more specialized conditions compared to the room-temperature N-alkylation used for simpler analogs.
  • Characterization Gaps : Unlike the tetrahydroimidazo[1,2-a]pyridine derivative (), the target compound lacks reported physical or spectral data, underscoring the need for further experimental validation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。